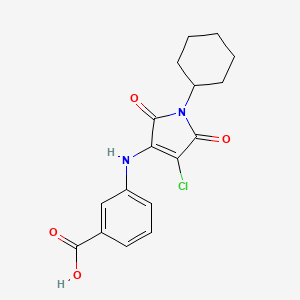

3-((4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Description

3-((4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoic acid moiety, and a cyclohexyl group

Properties

IUPAC Name |

3-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4/c18-13-14(19-11-6-4-5-10(9-11)17(23)24)16(22)20(15(13)21)12-7-2-1-3-8-12/h4-6,9,12,19H,1-3,7-8H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGWSPRYHIXDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrrole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclohexyl group: This step often involves the use of cyclohexylamine or a similar reagent.

Coupling with benzoic acid: The final step involves coupling the pyrrole derivative with benzoic acid under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-((4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-((4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.

Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Biological Research: The compound’s interactions with biological molecules make it a useful tool in studying biochemical pathways and mechanisms.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-((4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-((4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid include:

4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

3-[(4-Chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide: This derivative has additional functional groups that may enhance its activity or specificity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

The compound 3-((4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 445.97 g/mol. The structure features a benzoic acid moiety linked to a pyrrole derivative, which is critical for its biological interactions.

Research indicates that compounds similar to This compound may interact with various biological pathways:

- Proteasome Pathway Activation : It has been shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), crucial for protein degradation and cellular homeostasis .

- Cathepsin Activation : The compound has been identified as a potent activator of cathepsins B and L, enzymes involved in protein turnover and apoptosis .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : The compound was tested in various human cell lines (e.g., fibroblasts, cancer cells). No significant cytotoxicity was observed at concentrations up to 10 μg/mL .

- Proteasome Activity : The compound demonstrated a notable increase in chymotrypsin-like (CT-L) activity at concentrations around 5 μM, suggesting its role as a proteasome activator .

Comparative Activity Table

| Compound | Activity Type | Concentration | Observed Effect |

|---|---|---|---|

| 3 | CT-L Activity | 5 μM | Significant increase |

| 3 | Cytotoxicity | 10 μg/mL | No cytotoxicity observed |

| 4 | Cathepsin B/L Activation | 5 μM | Highest activation among tested compounds |

Case Studies

Several studies have explored the therapeutic potential of similar compounds:

- Antitumor Activity : In one study, pyrrole derivatives exhibited promising antitumor effects in vitro against various cancer cell lines. The mechanism was attributed to apoptosis induction via cathepsin activation .

- Antimicrobial Properties : Other derivatives have shown significant antimicrobial activity against pathogenic bacteria and fungi, indicating a broader spectrum of biological activity that could be relevant for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.